Chiral Purity and Enantiomeric Excess: Racemate vs. (R)- and (S)-Enantiomers
Procurement of the racemic mixture (CAS 27097-66-1) instead of the individual enantiomers is critical when chirality is not controlled. The (R)-enantiomer (CAS 135206-87-0) is an established efinaconazole impurity standard with a purity specification of ≥98% as determined by HPLC, while the (S)-enantiomer (CAS 146432-17-9) is commercially available at ≥98% purity. In contrast, the racemate is supplied at ≥98% purity but lacks chiral specification, meaning the enantiomeric ratio is not guaranteed [1]. For applications requiring a specific enantiomer, substituting the racemate would introduce a 50% undesired isomer, potentially altering pharmacological activity or synthetic diastereoselectivity.
| Evidence Dimension | Enantiomeric composition and purity specification |
|---|---|
| Target Compound Data | Racemic 2-hydroxy-1-morpholinopropan-1-one (CAS 27097-66-1): purity ≥98% (achiral specification); no enantiomeric excess defined. |
| Comparator Or Baseline | (R)-enantiomer (CAS 135206-87-0): purity ≥98%, >99% enantiomeric excess; (S)-enantiomer (CAS 146432-17-9): purity ≥98%, >99% enantiomeric excess. |
| Quantified Difference | Racemate contains approximately 50% of each enantiomer; substitution would introduce up to 50% unwanted stereoisomer. |
| Conditions | Purity data from vendor certificates of analysis (HPLC); enantiomeric excess not specified for racemate. |
Why This Matters
For chiral drug intermediate synthesis or impurity reference standard procurement, the choice between racemate and single enantiomer determines regulatory compliance and synthetic fidelity.
- [1] Efinaconazole Impurity 34. SynZeal. CAS 135206-87-0. (R)-2-hydroxy-1-morpholinopropan-1-one. View Source
